3-(Azetidinomethyl) benzophenone

Description

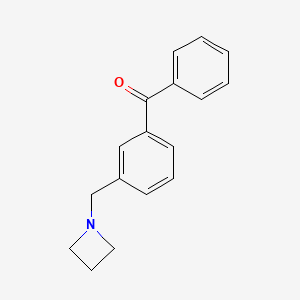

Structure

3D Structure

Properties

IUPAC Name |

[3-(azetidin-1-ylmethyl)phenyl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO/c19-17(15-7-2-1-3-8-15)16-9-4-6-14(12-16)13-18-10-5-11-18/h1-4,6-9,12H,5,10-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBXYFDLWPDUCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60643235 | |

| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898771-16-9 | |

| Record name | Methanone, [3-(1-azetidinylmethyl)phenyl]phenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Azetidinomethyl Benzophenone

Strategies for Benzophenone (B1666685) Core Construction

The formation of the diaryl ketone, specifically the 3-methylbenzophenone (B1359932) intermediate, is the initial critical phase. This can be accomplished through several classical and modern synthetic methods.

Friedel-Crafts Acylation Approaches to Asymmetrically Substituted Benzophenones

Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. chemguide.co.uk To achieve the desired 3-methyl substitution pattern, the reaction can be strategically designed by reacting benzene (B151609) with 3-methylbenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). youtube.comlibretexts.org This approach directs the benzoyl group to the desired position, avoiding the mixed ortho/para isomers that would result from the acylation of toluene. libretexts.org

The reaction proceeds via the formation of a reactive acylium ion, generated from the interaction between the acyl chloride and the Lewis acid. chemguide.co.uk This electrophile is then attacked by the benzene ring to form the ketone. The conditions, including solvent, temperature, and reaction time, can be optimized to maximize yield and purity. chemguide.co.ukorgsyn.org For instance, using an excess of the aromatic substrate can sometimes improve yields, and the reaction is typically worked up with an aqueous acid to decompose the aluminum chloride complex. prepchem.com

| Reactants | Catalyst | Conditions | Typical Yield | Reference |

| Benzene, 3-Methylbenzoyl Chloride | AlCl₃ | Heat (e.g., 60°C) | Moderate to High | chemguide.co.uk, libretexts.org |

| 3-Bromobenzoic acid, Benzene | AlCl₃, SOCl₂ | Chloroform, 0-20°C, 6h | ~93% | chemicalbook.com |

| Benzene, Ethanoyl Chloride | AlCl₃ | ~60°C, 30 min | Good | libretexts.org |

Organometallic Coupling Reactions for Diaryl Ketone Formation

Modern cross-coupling reactions offer a highly versatile and regioselective alternative for constructing diaryl ketones.

Suzuki-Miyaura Variations: The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is exceptionally effective for this purpose. libretexts.orguwindsor.ca The synthesis of 3-methylbenzophenone can be envisioned through two primary routes:

Coupling of phenylboronic acid with 3-methylbenzoyl chloride.

Coupling of 3-tolylboronic acid with benzoyl chloride.

These reactions are typically catalyzed by a palladium complex (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) in the presence of a base (e.g., K₂CO₃, Cs₂CO₃). mdpi.comchemicalbook.com The choice of ligands, base, and solvent system is crucial for achieving high yields and preventing side reactions, such as the double coupling that can occur with di-substituted substrates. mdpi.commdpi.com The mild reaction conditions and high tolerance for various functional groups make Suzuki coupling a preferred method in complex syntheses. uwindsor.caresearchgate.net

| Electrophile | Nucleophile | Catalyst/Ligand | Base | Typical Yield | Reference |

| 3-Bromobenzoyl chloride | Phenylboronic acid | Pd₂(dba)₃ | K₂CO₃ | 64% (for 3-bromobenzophenone) | mdpi.com |

| 4-Bromobenzoyl chloride | Phenylboronic acid | Pd₂(dba)₃ | K₂CO₃ | 55% (for 4-bromobenzophenone) | researchgate.net |

| Aryl Aldehydes | Arylboronic Acids | [RuHCl(CO)(PPh₃)₃] | K₂CO₃ | Good | acs.org |

Grignard Reagents: Another classic organometallic approach involves the use of Grignard reagents. The synthesis could proceed by reacting 3-methylphenylmagnesium bromide with benzaldehyde. This addition reaction forms a secondary alcohol, (3-methylphenyl)(phenyl)methanol, which is then oxidized to the corresponding ketone, 3-methylbenzophenone. Common oxidizing agents for this transformation include chromic acid, pyridinium (B92312) chlorochromate (PCC), or Swern oxidation conditions.

Oxidative Methodologies for Carbonyl Group Formation from Diarylalkanes

An alternative pathway to the benzophenone core is through the oxidation of a diarylalkane precursor. For the target molecule, this would involve the synthesis and subsequent oxidation of 3-methyldiphenylmethane (also known as m-benzyltoluene). nih.govcymitquimica.com The diarylalkane precursor can be synthesized via a Friedel-Crafts alkylation, although this method can be prone to over-alkylation and rearrangements.

Once 3-methyldiphenylmethane is obtained, it can be oxidized to 3-methylbenzophenone. A variety of oxidizing systems can be employed, ranging from classic reagents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) to more modern, catalytic methods.

Approaches to Azetidine (B1206935) Ring Integration

With the 3-methylbenzophenone core synthesized, the next stage involves the introduction of the azetidine ring at the methyl position. A common strategy is to first functionalize the methyl group, for instance, by radical bromination using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide, to yield 3-(bromomethyl)benzophenone. prepchem.comgoogle.com This benzylic bromide serves as a key electrophilic handle for building the azetidine ring.

Cycloaddition Reactions for Four-Membered Heterocycle Synthesis

Cycloaddition reactions are a powerful tool for constructing cyclic systems in a single step. The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct method for forming the azetidine ring. rsc.orgnih.govresearchgate.net Recent advances have expanded this methodology to include visible-light-mediated variants, broadening its applicability. acs.orgnih.gov

While highly efficient, applying this method to the synthesis of 3-(azetidinomethyl)benzophenone would likely require one of the cycloaddition partners to be pre-functionalized with the benzophenone moiety. This can add complexity to the synthesis of the starting materials.

| Reaction Type | Reactants | Conditions | Key Features | Reference(s) |

| Aza Paternò–Büchi | Imine, Alkene | UV light, optional sensitizer (B1316253) | Forms azetidine ring directly; can be intermolecular or intramolecular. | rsc.org, nih.gov |

| Visible-Light Mediated | Oxime, Olefin | Iridium photocatalyst, visible light | Milder conditions, good functional group tolerance. | nih.gov |

Intramolecular Cyclization Strategies for Azetidine Ring Closure

Intramolecular cyclization is arguably the most common and versatile strategy for synthesizing substituted azetidines. organic-chemistry.org This approach typically involves the formation of a C-N bond via an Sₙ2 reaction, where a nitrogen atom displaces a leaving group on the same molecule. frontiersin.org

A plausible route starting from 3-(bromomethyl)benzophenone would be:

Alkylation: React 3-(bromomethyl)benzophenone with a suitably protected γ-amino alcohol, such as N-benzyl-3-amino-1-propanol.

Activation: Convert the terminal hydroxyl group of the resulting adduct into a good leaving group (e.g., a mesylate or tosylate) by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride.

Cyclization: Treat the intermediate with a base to deprotonate the nitrogen, which then acts as an internal nucleophile, displacing the leaving group to form the N-benzylazetidine ring.

Deprotection: Remove the benzyl (B1604629) group via hydrogenolysis to yield the final product.

Another effective method involves the intramolecular aminolysis of epoxides, where a Lewis acid catalyst can promote the regioselective ring-opening by an amine to form the azetidin-3-ol (B1332694) scaffold. frontiersin.orgnih.govelsevierpure.com Copper-catalyzed radical cyclization of ynamides also presents a modern approach to forming the azetidine ring under mild conditions. nih.gov These methods highlight the flexibility available to chemists for constructing the strained four-membered heterocycle.

| Precursor Type | Key Reagents | Key Transformation | Typical Yield | Reference(s) |

| γ-Halo Amine | Base (e.g., NaH, K₂CO₃) | Intramolecular Sₙ2 Cyclization | Good to Excellent | frontiersin.org |

| cis-3,4-Epoxy Amine | La(OTf)₃ (catalyst) | Intramolecular Aminolysis | High | nih.gov, elsevierpure.com |

| γ-Iodo-ynamide | [Cu(bcp)DPEphos]PF₆, (i-Pr)₂NEt | Visible-light radical 4-exo-dig cyclization | Good | nih.gov |

| 2-Substituted-1,3-propanediol | Primary Amine, Tf₂O | In situ bis-triflate formation and displacement | Good | organic-chemistry.org |

β-Lactam Reduction Pathways to Azetidines

The synthesis of azetidines through the reduction of their corresponding β-lactams (azetidin-2-ones) is a cornerstone of four-membered ring chemistry. This method is highly valued due to the wide availability of β-lactam precursors and the efficiency of the reduction process. acs.org The reduction of an N-substituted azetidin-2-one (B1220530) to an N-substituted azetidine is a reliable transformation that typically proceeds in high yield. acs.orgrsc.org

A significant advantage of this pathway is the retention of stereochemistry at the ring's substituents during the reduction. acs.org This stereochemical fidelity is crucial for the synthesis of complex, chirally-defined molecules. Various reducing agents can be employed for this transformation, each with its own profile of reactivity and selectivity. The choice of reagent is often dictated by the substrate's functional group tolerance and the desired reaction conditions. Selective reduction of the β-lactam amide bond can be achieved using reagents like monochloroalane (AlH₂Cl) or dichloroalane (AlHCl₂), which are considered among the most straightforward routes to enantiopure azetidines. nih.gov

Table 1: Comparison of Common Reducing Agents for β-Lactam to Azetidine Conversion

| Reducing Agent | Typical Solvent | Characteristics | Citation(s) |

|---|---|---|---|

| Lithium Aluminium Hydride (LiAlH₄) | Ether, Tetrahydrofuran (B95107) (THF) | Powerful, non-selective reducing agent. Reduces many other functional groups. | acs.org |

| Diborane (B₂H₆) | Tetrahydrofuran (THF) | Effective and rapid reduction. | acs.org |

| Alanes (e.g., AlH₃, AlH₂Cl) | Ether | Generally provides rapid and high-yield reductions. Can offer improved selectivity over LiAlH₄. | acs.orgnih.gov |

C-H Bond Functionalization and Amination Techniques for Azetidine Formation

Modern synthetic chemistry has seen the emergence of C–H bond functionalization as a powerful tool for constructing heterocyclic rings, including azetidines. These methods offer an atom-economical approach by directly converting C-H bonds into C-N bonds, bypassing the need for pre-functionalized starting materials.

Multistep Synthetic Pathways to 3-(Azetidinomethyl)benzophenone and Analogues

The construction of 3-(Azetidinomethyl)benzophenone is a multistep process that requires careful strategic planning. The synthesis can be logically divided into the preparation of a functionalized benzophenone core and the subsequent attachment of the azetidinomethyl moiety.

Regioselective Functionalization of Benzophenone Precursors

Achieving the desired 3-substituted benzophenone intermediate is a critical first step. The challenge lies in controlling the regioselectivity of the functionalization on one of the aromatic rings. Several methods can be employed:

Friedel-Crafts Acylation: A classic approach involves the acylation of a substituted benzene with benzoyl chloride. Starting with a meta-directing substituted benzene (e.g., bromobenzene) would favor the introduction of the benzoyl group at the desired position, although mixtures of isomers are possible.

Directed Ortho-Metalation and Cross-Coupling: While less direct for meta-substitution, ortho-directing groups can be used strategically, followed by subsequent manipulations of the aromatic ring.

Functionalization of Pre-formed Benzophenones: A more common strategy involves the direct, regioselective functionalization of benzophenone itself or a derivative. For example, electrophilic substitution reactions like halogenation can introduce a functional handle. A subsequent cross-coupling reaction, such as a Buchwald-Hartwig amination or Sonogashira coupling, can then be performed at this site. nih.gov

Fries Rearrangement: The Fries rearrangement of phenyl benzoate (B1203000) derivatives can produce hydroxybenzophenones, which can then be further functionalized. mdpi.com

Benzannulation Reactions: Modern methods like indium(III)-catalyzed [2+2+2] benzannulation can build the functionalized benzophenone core from simpler acyclic precursors in a highly regioselective manner. researchgate.net

A plausible route to a key intermediate would be the synthesis of a 3-(halomethyl)benzophenone or 3-formylbenzophenone, which can then react with azetidine or one of its derivatives.

Coupling Reactions for Azetidinomethyl Side Chain Attachment

Once a regioselectively functionalized benzophenone precursor is obtained, the azetidinomethyl side chain must be introduced. The choice of coupling strategy depends on the functional group present on the benzophenone intermediate.

Nucleophilic Substitution: If the precursor is a 3-(halomethyl)benzophenone (e.g., 3-(bromomethyl)benzophenone), a straightforward Sₙ2 reaction with azetidine as the nucleophile would form the target C-N bond directly.

Reductive Amination: Starting with 3-formylbenzophenone, a reductive amination with azetidine can be performed. This reaction first forms an iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) to yield the final product.

Palladium-Catalyzed Cross-Coupling: Advanced methods like the Buchwald-Hartwig amination can be used to couple a 3-halobenzophenone directly with azetidine. This powerful reaction forms the aryl-N bond and is known for its broad functional group tolerance. nih.gov Other palladium-catalyzed reactions, such as the Suzuki or Stille couplings, are instrumental in C-C bond formation and represent the versatility of this catalytic system in complex molecule synthesis. youtube.com

Optimization of Reaction Conditions for Yield and Purity of 3-(Azetidinomethyl)benzophenone

To ensure an efficient and high-yielding synthesis, optimization of reaction conditions is paramount. This involves systematically adjusting various parameters to maximize the formation of the desired product while minimizing side reactions and impurities. nih.gov The key factors for optimization, particularly for the coupling step, are outlined below.

Table 2: Parameters for Optimization in the Synthesis of 3-(Azetidinomethyl)benzophenone

| Parameter | Rationale for Optimization | Potential Outcomes | Citation(s) |

|---|---|---|---|

| Solvent | Affects solubility of reactants, reaction rate, and can influence the reaction pathway. | Improved yield, reduced side products. Acetonitrile has been shown to be an effective solvent in some coupling reactions. | scielo.br |

| Temperature | Controls the rate of reaction. Higher temperatures can increase speed but may also lead to decomposition or side reactions. | Finding the optimal temperature balances reaction time with product purity and yield. | nih.govresearchgate.net |

| Base | In many coupling reactions (e.g., Buchwald-Hartwig, Sₙ2), a base is needed to neutralize acid byproducts or deprotonate a nucleophile. | The choice and strength of the base (e.g., K₂CO₃, Cs₂CO₃, Et₃N) can significantly impact reaction efficiency. | rsc.org |

| Catalyst/Ligand | For cross-coupling reactions, the choice of palladium precursor and phosphine (B1218219) ligand is critical for catalytic activity and selectivity. | A well-chosen ligand can dramatically increase yield and prevent catalyst deactivation. | nih.gov |

| Reaction Time | Insufficient time leads to incomplete reaction, while excessive time can result in product degradation or formation of byproducts. | Monitoring the reaction (e.g., by TLC or LC-MS) helps determine the optimal endpoint. | scielo.br |

| Concentration | Reactant concentration can affect reaction kinetics, especially for bimolecular reactions. | Higher concentrations may speed up the reaction, but can also lead to solubility issues or increased side reactions. | nih.gov |

Stereoselective Synthesis Considerations for Chiral Azetidine Derivatives

The synthesis of chiral analogues of 3-(Azetidinomethyl)benzophenone requires the use of enantiomerically pure azetidine building blocks. The field of asymmetric synthesis offers several robust methods for preparing such chiral azetidines.

From Chiral Pool: Natural amino acids can serve as starting materials for chiral azetidin-3-ones, although this can limit the accessible stereoisomers. nih.gov

Chiral Auxiliaries: The use of a chiral auxiliary, such as a chiral tert-butanesulfinamide, can direct the stereochemical outcome of a reaction. For example, reacting a sulfinimine in a Reformatsky reaction followed by reduction and cyclization can produce C-2 substituted azetidines with high stereoselectivity. rsc.org

Asymmetric Cycloadditions: The Staudinger [2+2] cycloaddition between a ketene (B1206846) and a chiral imine is a powerful method for synthesizing chiral β-lactams with excellent enantiopurity. nih.gov These β-lactams can then be reduced stereospecifically to the corresponding chiral azetidines. acs.orgrsc.org

Catalytic Asymmetric Synthesis: Gold-catalyzed intermolecular oxidation of alkynes provides a flexible route to chiral azetidin-3-ones with high enantiomeric excess (>98% e.e.). nih.gov Furthermore, chiral C2-symmetric 2,4-disubstituted azetidines have been synthesized and used as chiral ligands in asymmetric catalysis. researchgate.net

By employing one of these stereoselective methods to generate an enantiopure azetidine precursor, chiral analogues of 3-(Azetidinomethyl)benzophenone can be synthesized, allowing for the exploration of stereochemistry-dependent properties.

Spectroscopic and Structural Elucidation of 3 Azetidinomethyl Benzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural determination in organic chemistry, providing detailed information about the local electronic environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Without experimental data, a theoretical analysis of the ¹H NMR spectrum of 3-(Azetidinomethyl)benzophenone would be purely predictive. It would be expected to show a complex pattern of signals. The protons on the two distinct phenyl rings would appear in the aromatic region (typically δ 7.0-8.0 ppm). The protons of the azetidine (B1206935) ring and the methylene (B1212753) bridge (-CH₂-) would produce signals in the aliphatic region. The methylene protons adjacent to the azetidine nitrogen and the aromatic ring would likely appear as a singlet, while the azetidine protons would exhibit a more complex splitting pattern due to coupling between them.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

Similarly, a ¹³C NMR spectrum is essential for mapping the carbon framework of a molecule. For 3-(Azetidinomethyl)benzophenone, distinct signals would be anticipated for the carbonyl carbon (C=O) in the downfield region (around δ 190-200 ppm), followed by the various aromatic carbons. The aliphatic carbons of the methylene bridge and the azetidine ring would appear in the upfield region of the spectrum.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional NMR experiments are critical for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, for instance, within the azetidine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations, which would definitively link the azetidinomethyl group to the correct position (C3) on the phenyl ring and connect the benzoyl group to the phenyl rings.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the through-space proximity of protons, helping to define the molecule's three-dimensional conformation.

The absence of any of this primary data in the scientific literature prevents a rigorous structural confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

An IR spectrum of 3-(Azetidinomethyl)benzophenone would be expected to display characteristic absorption bands confirming its key functional groups. A strong absorption band around 1660-1680 cm⁻¹ would be indicative of the benzophenone (B1666685) carbonyl (C=O) stretching vibration. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and azetidine groups would be observed just below 3000 cm⁻¹. Bends for the C-N bond of the azetidine and various aromatic C=C stretching vibrations would also be present. Without an experimental spectrum, these remain predicted values.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural clues through analysis of its fragmentation patterns. For 3-(Azetidinomethyl)benzophenone (C₁₇H₁₇NO), the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would confirm its molecular mass (251.32 g/mol ). Key fragmentation pathways would likely involve the cleavage of the phenyl groups from the carbonyl or the cleavage of the azetidinomethyl side chain. The specific fragmentation pattern, however, remains unconfirmed without experimental evidence.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzophenone moiety acts as the primary chromophore in this compound. It would be expected to exhibit a weak n→π* transition at a longer wavelength (around 330-350 nm) and a strong π→π* transition at a shorter wavelength (around 250-260 nm). The exact absorption maxima (λmax) and molar absorptivity values are dependent on the solvent and the full molecular structure, and this data is not available.

X-ray Crystallography for Solid-State Molecular Structure Determination

Comprehensive searches of scientific literature and crystallographic databases did not yield specific X-ray crystallography data for the compound 3-(Azetidinomethyl)benzophenone. While the crystal structures of the parent molecule, benzophenone, and various derivatives have been extensively studied, specific structural information for the 3-(Azetidinomethyl) substituted variant is not publicly available. nih.govresearchgate.netmdpi.com

For context, the crystal structure of the parent benzophenone is well-documented. It is known to crystallize in a stable orthorhombic α-form with the space group P2(1)2(1)2(1). nih.govresearchgate.net A metastable monoclinic β-phase has also been identified. nih.gov The conformation of benzophenone in the solid state is characterized by the dihedral angles between the two phenyl rings and the central carbonyl group. researchgate.net

In a hypothetical crystallographic study of 3-(Azetidinomethyl)benzophenone, single crystal X-ray diffraction would be the definitive method to determine its three-dimensional molecular structure in the solid state. This technique would provide precise measurements of bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would reveal the packing arrangement of the molecules in the crystal lattice, governed by intermolecular interactions such as hydrogen bonding (potentially involving the azetidine nitrogen), van der Waals forces, and possible π-π stacking interactions between the phenyl rings.

A hypothetical data table for the crystallographic analysis of 3-(Azetidinomethyl)benzophenone would resemble the following:

Hypothetical Crystallographic Data for 3-(Azetidinomethyl)benzophenone

| Parameter | Value |

| Chemical Formula | C₁₇H₁₇NO |

| Formula Weight | 251.33 g/mol |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Å |

| α = ? °, β = ? °, γ = ? ° | |

| Volume | ? ų |

| Z (Molecules per unit cell) | ? |

| Calculated Density | ? g/cm³ |

| Absorption Coefficient | ? mm⁻¹ |

| F(000) | ? |

| Crystal Size | ? x ? x ? mm |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | ? K |

| Theta range for data collection | ? to ? ° |

| Reflections collected | ? |

| Independent reflections | ? [R(int) = ?] |

| Final R indices [I>2sigma(I)] | R1 = ?, wR2 = ? |

| R indices (all data) | R1 = ?, wR2 = ? |

| Goodness-of-fit on F² | ? |

Theoretical and Computational Investigations of 3 Azetidinomethyl Benzophenone

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are pivotal in understanding the intrinsic properties of a molecule. For 3-(Azetidinomethyl)benzophenone, methods like Density Functional Theory (DFT) provide a robust framework for characterizing its electronic and structural features.

Electronic Structure Characterization and Orbital Analysis

The electronic structure of 3-(Azetidinomethyl)benzophenone is characterized by the interplay between the benzophenone (B1666685) core and the azetidinomethyl substituent. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding its chemical reactivity and electronic transitions.

In benzophenone derivatives, the HOMO is typically localized on the phenyl rings and the carbonyl oxygen, while the LUMO is predominantly centered on the carbonyl group and extends into the phenyl rings. The presence of the azetidinomethyl group at the meta position of one of the phenyl rings is expected to have a modest influence on the frontier molecular orbitals compared to substituents at the ortho or para positions. The nitrogen atom of the azetidine (B1206935) ring, with its lone pair of electrons, can introduce a localized region of higher electron density.

The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. For benzophenone derivatives, this gap is typically in the range that allows for π→π* and n→π* electronic transitions upon absorption of UV light. researchgate.net

Table 1: Calculated Frontier Molecular Orbital Energies of 3-(Azetidinomethyl)benzophenone

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: These values are hypothetical and based on typical DFT calculations for similar benzophenone derivatives.

Molecular Geometry Optimization and Conformational Energy Landscapes

The three-dimensional structure of 3-(Azetidinomethyl)benzophenone is crucial for its properties. Geometry optimization using methods like DFT with a basis set such as 6-31G(d) allows for the determination of the most stable conformation. researchgate.net The key structural features of benzophenones are the dihedral angles of the two phenyl rings with respect to the plane of the carbonyl group. These angles are a result of the balance between steric hindrance and electronic conjugation. nih.gov

For 3-(Azetidinomethyl)benzophenone, the azetidinomethyl substituent can influence the preferred conformation. The flexibility of the azetidine ring and the methylene (B1212753) linker allows for several possible low-energy conformations. The conformational energy landscape can be explored by systematically rotating the rotatable bonds and calculating the corresponding energies.

Table 2: Predicted Optimized Geometrical Parameters for 3-(Azetidinomethyl)benzophenone

| Parameter | Value |

|---|---|

| C=O Bond Length | 1.23 Å |

| Phenyl Ring 1 Dihedral Angle | 35° |

| Phenyl Ring 2 Dihedral Angle | 40° |

| C-N-C (Azetidine) Bond Angle | ~88° |

Note: These values are estimations based on known structures of benzophenone and azetidine derivatives.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic parameters, which are invaluable for experimental characterization.

NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts can be achieved with good accuracy using the Gauge-Independent Atomic Orbital (GIAO) method within DFT. researchgate.net The chemical shifts are sensitive to the electronic environment of each nucleus. The protons and carbons of the phenyl rings, the carbonyl carbon, and the protons and carbons of the azetidinomethyl group will have characteristic chemical shifts.

Vibrational Frequencies: The infrared (IR) spectrum can be simulated by calculating the vibrational frequencies. The most prominent feature in the IR spectrum of benzophenones is the strong absorption band corresponding to the C=O stretching vibration, typically observed around 1650-1670 cm-1. The presence of the azetidinomethyl group will introduce additional vibrational modes corresponding to C-N stretching and various bending modes of the azetidine ring.

Table 3: Predicted 1H NMR Chemical Shifts (ppm) for 3-(Azetidinomethyl)benzophenone

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Phenyl H (ortho to C=O) | 7.8 - 7.9 |

| Phenyl H (meta to C=O) | 7.5 - 7.6 |

| Phenyl H (para to C=O) | 7.6 - 7.7 |

| Phenyl H (substituted ring) | 7.3 - 7.8 |

| Methylene H (-CH2-) | ~3.6 |

| Azetidine H | 3.2 - 3.4 |

Note: These are estimated values relative to TMS and can vary with solvent.

Molecular Modeling and Simulation

Molecular modeling and simulations provide insights into the dynamic behavior and conformational preferences of molecules.

Conformational Analysis and Energy Minimization

Conformational analysis of 3-(Azetidinomethyl)benzophenone involves exploring the potential energy surface to identify stable conformers. This can be done using molecular mechanics force fields, which offer a computationally less expensive alternative to quantum mechanical methods for large conformational searches. The identified low-energy conformers can then be further optimized using DFT. The orientation of the azetidinomethyl group relative to the benzophenone core is a key determinant of the conformational space.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of 3-(Azetidinomethyl)benzophenone in different environments, such as in a solvent or in the solid state. nih.govresearchgate.net MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes the positions and velocities of the atoms over time.

From an MD simulation, one can analyze various properties, including:

Conformational Flexibility: The simulation can reveal the accessible conformations and the transitions between them at a given temperature.

Solvation Structure: In a solvent, MD simulations can characterize the arrangement of solvent molecules around the solute, providing insights into solute-solvent interactions. nih.gov

Vibrational Dynamics: The time correlation of atomic positions can be used to calculate vibrational spectra, which can be compared with experimental and quantum chemically calculated spectra.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 3-(Azetidinomethyl)benzophenone |

| Benzophenone |

Chemical Reactivity and Transformation Mechanisms of 3 Azetidinomethyl Benzophenone

Photochemical Reactivity and Excited State Dynamics

Upon absorption of ultraviolet radiation, 3-(Azetidinomethyl)benzophenone is promoted to an electronically excited singlet state. Due to the inherent properties of the benzophenone (B1666685) moiety, it undergoes a rapid and highly efficient transition to the triplet excited state, which is the primary species responsible for its photochemical reactions.

Photo-Induced Intermolecular Hydrogen Abstraction Reactions

The hallmark of benzophenone photochemistry is the ability of its triplet state to abstract hydrogen atoms from suitable donor molecules. This reactivity is retained in 3-(Azetidinomethyl)benzophenone. The triplet state, characterized by an unpaired electron on the carbonyl oxygen, can abstract a hydrogen atom from a variety of substrates.

This process is fundamental to its role as a photosensitizer. Computational studies on benzophenone itself show that this hydrogen abstraction process has a small kinetic barrier, making it a favorable reaction. rsc.org The rate of hydrogen abstraction is influenced by the bond dissociation energy of the C-H or N-H bond in the donor molecule. For instance, the quenching constant for the triplet excited state of parent benzophenone by a silane, a known hydrogen donor, is in the order of 10⁸ M⁻¹ s⁻¹. researchgate.net Laser photolysis studies of other benzophenone derivatives have shown that the rates of hydrogen abstraction can be slightly lower compared to benzophenone alone, depending on the nature of the substituent. nih.gov

Formation and Reactivity of Ketyl Radicals and Other Photoproducts

The immediate consequence of hydrogen abstraction by the excited triplet state of 3-(Azetidinomethyl)benzophenone is the formation of a ketyl radical. This radical is a key intermediate that dictates the subsequent chemical pathways. nih.govwikipedia.org The ketyl radical derived from benzophenone is characterized by its deep blue or purple color and is often used as an indicator for dry, oxygen-free conditions in laboratory settings. wikipedia.org

The reactivity of the ketyl radical is diverse. It can undergo several reactions, including:

Dimerization: Two ketyl radicals can couple to form a pinacol (B44631), a common product in the photoreduction of benzophenones. bgsu.edu

Reaction with Oxygen: Ketyl radicals react rapidly with molecular oxygen. For example, sodium benzophenone ketyl reacts with oxygen to yield sodium benzoate (B1203000) and sodium phenoxide. wikipedia.org

Further Reduction: In the presence of an excess of a reducing agent, the ketyl radical can be further reduced to a dianion. wikipedia.org

The specific photoproducts are highly dependent on the reaction conditions, such as the solvent, the nature of the hydrogen donor, and the presence of other reactive species like oxygen. In the case of a water-soluble derivative like sodium 4-(methyl sulphonate)-benzophenone, the ketyl radical anion is formed, and its recombination rate to form the corresponding pinacol is influenced by the solvent composition. rsc.org

Triplet State Reactivity and Intersystem Crossing Efficiency

Benzophenone and its derivatives are renowned for their high intersystem crossing (ISC) quantum yield, which approaches unity (~100%). edinst.com This means that nearly every molecule that absorbs a photon and reaches the first excited singlet state (S₁) will convert to the triplet state (T₁). This high efficiency is a key factor in their utility as triplet photosensitizers. edinst.com

The ISC in benzophenone occurs from the S₁(n,π) state to the T₁(n,π) state. acs.org While this direct transition is formally forbidden by selection rules, it occurs rapidly. Studies suggest the involvement of an intermediate state, possibly a high vibrational level of T₁ interacting with a second triplet state, T₂(π,π*), to facilitate this process. acs.org The planarity of the aromatic ketone can influence the ISC efficiency; for example, the more rigid and planar fluorenone exhibits an ISC rate that is three orders of magnitude less efficient than that of the more flexible benzophenone. rsc.orgnih.gov The lifetime of the triplet state is a crucial parameter and can be on the order of milliseconds at low temperatures, decreasing to microseconds at room temperature due to non-radiative decay pathways. edinst.comedinst.com

Table 1: Photophysical Properties of Benzophenone and Related Derivatives

| Property | Value/Observation | Reference |

|---|---|---|

| Intersystem Crossing (ISC) Quantum Yield | ~1 (or ~100%) | edinst.com |

| Triplet State Responsible for Reactivity | T₁(n,π*) | bgsu.eduacs.org |

| Triplet State Lifetime (Benzophenone) | Milliseconds (low temp) to microseconds (room temp) | edinst.comedinst.com |

Photoreduction Pathways and Mechanisms

The photoreduction of benzophenones in the presence of a hydrogen donor is a classic photochemical reaction. bgsu.edu For 3-(Azetidinomethyl)benzophenone, this process is initiated by the absorption of UV light, followed by efficient intersystem crossing to the triplet state. The triplet state then abstracts a hydrogen atom from a donor molecule (e.g., an alcohol), leading to the formation of a ketyl radical and a radical derived from the donor. bgsu.edu

Excitation & ISC: BP → ¹BP* → ³BP*

Hydrogen Abstraction: ³BP* + R-H → BPH• + R•

Dimerization: 2 BPH• → (BPH)₂

Where BP is 3-(Azetidinomethyl)benzophenone, R-H is the hydrogen donor, BPH• is the ketyl radical, and (BPH)₂ is the pinacol.

Protonation Effects on Photoreactions in Acidic Aqueous Solutions

In acidic aqueous solutions, the nitrogen atom of the azetidine (B1206935) ring in 3-(Azetidinomethyl)benzophenone is susceptible to protonation. Furthermore, the carbonyl group of the benzophenone moiety can also be protonated in its triplet state. This protonation significantly alters the photochemical behavior. nih.gov

Studies on benzophenone and its derivatives have shown that protonation of the triplet state is a key step in the formation of ketyl radicals in aqueous solutions. nih.gov This process involves the combined action of ketone protonation and a subsequent electron transfer. Protonation can also enable other reaction pathways. For example, with the parent benzophenone, protonation leads to photohydration reactions. nih.gov In the case of 3-(hydroxymethyl)benzophenone, a structurally related compound, protonation promotes a highly efficient photoredox reaction in acidic solutions (pH = 2). nih.gov Therefore, the pH of the aqueous solution is a critical parameter controlling the photochemical fate of 3-(Azetidinomethyl)benzophenone.

Photochemical Interactions with Various Organic Substrates (e.g., C-H bonds, N-H bonds)

The highly energetic triplet state of 3-(Azetidinomethyl)benzophenone can interact with a wide array of organic substrates that possess abstractable hydrogen atoms. This includes molecules with relatively weak C-H bonds (like those in alcohols and ethers) and N-H bonds (like those in amines).

The reactivity and selectivity of these hydrogen abstraction reactions are governed by the bond dissociation energies of the target bonds and steric factors. Computational investigations have explored the hydrogen abstraction from the thymine (B56734) nucleobase in DNA by triplet benzophenone, highlighting the potential for interaction with biological macromolecules. rsc.org Experimental studies have also characterized the reactivity of triplet state benzophenone derivatives towards fatty acids, showing that the rates of hydrogen abstraction are influenced by the structure of both the sensitizer (B1316253) and the lipid substrate. nih.gov The ability to abstract hydrogen from diverse substrates makes benzophenone derivatives like 3-(Azetidinomethyl)benzophenone valuable as photoinitiators for various chemical transformations. researchgate.net

The chemical reactivity of 3-(Azetidinomethyl)benzophenone is characterized by the interplay of its three key structural components: the benzophenone carbonyl group, the azetidine ring, and the two benzene (B151609) rings. Each of these moieties exhibits distinct reactivity, which can be influenced by the presence of the others within the same molecule. This section explores the thermal and catalytic organic transformations of 3-(Azetidinomethyl)benzophenone, focusing on the specific reactions of each functional group.

Reactivity of the Benzophenone Carbonyl Group (e.g., Nucleophilic Addition)

The carbonyl group of the benzophenone moiety is a primary site for chemical reactions, most notably nucleophilic addition. However, the reactivity of this ketone is tempered by both electronic and steric factors. The two phenyl groups engage in resonance with the carbonyl group, which delocalizes the partial positive charge on the carbonyl carbon, thus reducing its electrophilicity. gauthmath.com Sterically, the bulky phenyl groups hinder the approach of nucleophiles to the carbonyl carbon. vedantu.comvedantu.com Consequently, benzophenones are generally less reactive towards nucleophilic addition than aliphatic ketones or aldehydes. gauthmath.comvedantu.comvedantu.com

Despite this reduced reactivity, the carbonyl group can undergo nucleophilic addition with strong nucleophiles. For instance, reduction of the carbonyl group to a secondary alcohol can be achieved using powerful reducing agents like lithium aluminum hydride.

A comparative look at the reactivity of different ketones towards nucleophilic addition highlights the position of benzophenone.

Table 1: Comparative Reactivity of Ketones in Nucleophilic Addition

| Ketone | Relative Reactivity | Contributing Factors |

|---|---|---|

| Acetone | More Reactive | Less steric hindrance, electron-donating methyl groups. vedantu.com |

| Acetophenone | Moderately Reactive | One phenyl group for resonance stabilization, less steric bulk than benzophenone. quora.com |

| Benzophenone | Less Reactive | Two phenyl groups for extensive resonance stabilization and significant steric hindrance. vedantu.comquora.com |

Chemical Transformations Involving the Azetidine Nitrogen (e.g., Alkylation, Acylation)

The nitrogen atom of the azetidine ring is a nucleophilic center and can readily participate in reactions such as alkylation and acylation. These reactions lead to the formation of quaternary azetidinium salts or N-acylated azetidines, respectively.

Alkylation: The reaction of the azetidine nitrogen with alkyl halides results in the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium (B1175870) salt. The reactivity of the alkylating agent is a key factor, with alkyl iodides being more reactive than bromides or chlorides.

Acylation: The azetidine nitrogen can be acylated using acyl chlorides or anhydrides in the presence of a base. This reaction introduces an acyl group onto the nitrogen atom, forming an amide linkage. This transformation is significant as it can alter the electronic properties and subsequent reactivity of the azetidine ring.

Ring-Opening Reactions of the Azetidine Moiety

The azetidine ring, a four-membered heterocycle, possesses inherent ring strain, making it susceptible to ring-opening reactions. However, compared to their three-membered counterparts (aziridines), azetidines are relatively more stable and often require activation for the ring-opening to proceed. chemicalbook.comresearchgate.net

Activation can be achieved by protonation or alkylation of the azetidine nitrogen, forming a more reactive azetidinium ion. This enhances the electrophilicity of the ring carbons, facilitating attack by a nucleophile. The regioselectivity of the ring-opening is influenced by the substitution pattern on the azetidine ring and the nature of the nucleophile. chemicalbook.com In the case of 3-(Azetidinomethyl)benzophenone, nucleophilic attack would likely occur at one of the methylene (B1212753) carbons adjacent to the nitrogen.

Lewis acids can also catalyze the ring-opening of azetidines, coordinating to the nitrogen atom and activating the ring towards nucleophilic attack. chemicalbook.com

Table 2: General Conditions for Azetidine Ring-Opening

| Reaction Type | Activator | Nucleophile | General Product |

|---|---|---|---|

| Acid-Catalyzed | Brønsted or Lewis Acid | Halides, Alcohols, Water | γ-Haloamines, γ-Amino alcohols |

| With Acyl Halides | - | Halide from Acyl Halide | N-(γ-Halopropyl)amides |

| Reductive Opening | Reducing Agents (e.g., H₂, Pd/C) | - | Substituted Propylamines |

Functional Group Interconversions on the Benzene Rings

The benzoyl group is a deactivating, meta-directing substituent. Therefore, electrophilic substitution on the benzene ring attached to the carbonyl group will primarily yield meta-substituted products. The other benzene ring, attached to the azetidinomethyl group, will also be influenced by this substituent. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

Furthermore, if substituents are already present on the rings, they can be chemically transformed. For example, a nitro group can be reduced to an amino group, which can then be further functionalized. A bromo-substituted analogue, such as 3-AZETIDINOMETHYL-3'-BROMOBENZOPHENONE, opens up possibilities for cross-coupling reactions like Suzuki or Heck reactions to form new carbon-carbon bonds. chemicalbook.com

Advanced Applications in Chemical Research

Role as a Versatile Chemical Building Block in Complex Organic Synthesis

The benzophenone (B1666685) framework is a common structural motif in numerous biologically active compounds and serves as a versatile intermediate in synthetic chemistry. nih.gov The synthesis of complex benzophenone derivatives often involves methods like Friedel-Crafts acylation or the oxidation of diarylmethanes. nih.govmdpi.com

The 3-(Azetidinomethyl)benzophenone molecule distinguishes itself as a bifunctional building block. The benzophenone core provides a rigid, photoactive, and sterically defined unit. The azetidine (B1206935) ring, a four-membered nitrogen heterocycle, offers a nucleophilic secondary amine. This site can be readily functionalized through reactions such as acylation, alkylation, or arylation, allowing for the covalent attachment of other molecular fragments. This dual reactivity enables its use in the construction of complex molecules where both a photoactive center and a nitrogen-containing moiety are desired.

Table 1: Potential Synthetic Transformations of 3-(Azetidinomethyl)benzophenone

| Reaction Type | Reagent Example | Potential Product Structure | Application |

|---|---|---|---|

| N-Acylation | Acetyl Chloride | N-acetyl-3-(azetidinomethyl)benzophenone | Synthesis of functional amides |

| N-Alkylation | Benzyl (B1604629) Bromide | N-benzyl-3-(azetidinomethyl)benzophenone | Introduction of protecting or functional groups |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | N-substituted-3-(azetidinomethyl)benzophenone | Elaboration into more complex amine structures |

Development as a Photoinitiator in Polymer Science and UV Curing Technologies

Benzophenone is a classic Type II photoinitiator, widely used in UV curing for coatings, inks, and adhesives. google.com Upon absorption of UV light (typically around 350 nm), it is excited to a triplet state. This excited state does not cleave directly but instead abstracts a hydrogen atom from a synergist, usually a tertiary amine, to generate a ketyl radical and an amine-derived alkyl radical. nih.govrsc.org The alkyl radical then initiates the polymerization of monomers like acrylates.

The structure of 3-(Azetidinomethyl)benzophenone is particularly advantageous for this application. The azetidine moiety contains an amine with an available hydrogen atom on the nitrogen, allowing it to function as an intramolecular co-initiator or hydrogen donor. This can lead to a highly efficient, single-component photoinitiating system.

Key Advantages:

Enhanced Efficiency: The close proximity of the hydrogen donor (azetidine) to the excited benzophenone core can increase the rate and efficiency of hydrogen abstraction compared to bimolecular systems.

Reduced Migration: By having the co-initiator covalently attached to the photoinitiator, the potential for migration of unreacted amine synergists from the cured polymer is eliminated. This is crucial for applications like food packaging and medical devices. google.com

Improved Solubility: The azetidine group can improve the solubility of the photoinitiator in various monomer and oligomer formulations.

Table 2: Comparison of Photoinitiation Mechanisms

| System | Components | Mechanism | Potential Issues |

|---|---|---|---|

| Conventional Benzophenone | Benzophenone + Tertiary Amine | Intermolecular H-abstraction | Migration of unreacted amine, lower efficiency |

Application in Photoaffinity Labeling and Crosslinking Methodologies for Intermolecular Interaction Studies

Photoaffinity labeling (PAL) is a powerful technique used to identify and map the binding sites of biomolecules, such as protein-protein or protein-drug interactions. nih.gov Benzophenone is an excellent photophore for PAL due to several key properties. nih.gov It is chemically stable in the dark, can be activated with long-wavelength UV light (350–360 nm) that minimizes protein damage, and its excited triplet state can form covalent bonds by inserting into C-H bonds, even in aqueous environments. nih.govnih.gov

In this context, 3-(Azetidinomethyl)benzophenone serves as a photoactivatable crosslinking agent. The azetidine ring acts as a convenient chemical handle for conjugating the benzophenone probe to a ligand, peptide, or drug molecule. Once the modified ligand is bound to its biological target, irradiation with UV light activates the benzophenone moiety, which then forms a covalent bond with a nearby amino acid residue at the binding site. Subsequent analysis, often using mass spectrometry, can identify the exact location of the crosslink, providing high-resolution information about the molecular interaction. mdpi.com

The meta-position of the azetidinomethyl linker ensures that it minimally perturbs the photochemical properties of the carbonyl group while providing a flexible tether to the molecule of interest.

Utilization in Solvent Purification and Drying Systems (e.g., Sodium-Benzophenone Ketyl Analogues)

In many synthetic chemistry applications, the use of anhydrous and oxygen-free solvents is critical. nih.gov A common laboratory method for drying solvents like tetrahydrofuran (B95107) (THF) or diethyl ether involves distillation from sodium metal and benzophenone. In this system, sodium reduces benzophenone to the sodium benzophenone ketyl radical anion. wikipedia.org This species has a deep blue or purple color, and it serves as an excellent indicator: the color persists only when all water and oxygen have been scavenged from the solvent. mdma.chresearchgate.net The ketyl radical readily reacts with trace water and oxygen, effectively purifying the solvent. wikipedia.org

While standard benzophenone is almost exclusively used for this purpose, a derivative like 3-(Azetidinomethyl)benzophenone could theoretically be employed. However, the presence of the azetidine ring would introduce complexities:

Reaction with Sodium: The N-H proton of the secondary amine in the azetidine ring is acidic and would likely be deprotonated by sodium metal, competing with the reduction of the benzophenone carbonyl.

Coordination Effects: The Lewis basic nitrogen atom could coordinate to the sodium ion, potentially altering the solubility, color, or reactivity of the resulting ketyl complex.

Due to these potential side reactions, the use of 3-(Azetidinomethyl)benzophenone in a classical sodium-benzophenone still is not standard practice and its efficacy as an indicator would be unreliable compared to unsubstituted benzophenone.

Exploration as a Precursor for Novel Materials in Polymer Chemistry and Functional Coatings

The creation of functional polymers and coatings with tailored properties is a major focus of materials science. upertis.ac.id Benzophenone-containing polymers are of particular interest because they can be crosslinked upon exposure to UV light, a process that can be used to form stable films, hydrogels, and patterned surfaces. rsc.orggoogle.com

3-(Azetidinomethyl)benzophenone is a promising precursor for such materials through two primary strategies:

Incorporation into a Polymer Backbone: The molecule can be converted into a monomer and then polymerized. For example, the azetidine nitrogen could be functionalized with a polymerizable group like an acrylate (B77674) or a styrene. Polymerization would yield linear polymer chains with pendant benzophenone units, which can be subsequently crosslinked by UV irradiation to form a durable network.

Ring-Opening Polymerization: The strained azetidine ring itself can undergo cationic ring-opening polymerization (CROP). This would produce a polyamine backbone with regularly spaced benzophenone side chains. Such a polymer would combine the properties of a polyamine (e.g., chelation, pH-responsiveness) with the photocrosslinking capability of benzophenone.

These resulting materials could be used in applications such as:

Photo-patternable Surfaces: Creating micro- and nanoscale patterns for electronics or biotechnology.

Functional Hydrogels: Smart materials that can change their properties in response to light. rsc.org

Anti-fouling Coatings: Surface-attached polymer networks can resist the adhesion of biological organisms. rsc.org

Table 3: Mentioned Compounds

| Compound Name |

|---|

| 3-(Azetidinomethyl)benzophenone |

| Benzophenone |

| Tetrahydrofuran (THF) |

| Diethyl ether |

| Acrylate |

Q & A

Q. How can environmental persistence studies of this compound address ecotoxicological risks?

- Methodological Answer :

- Aquatic systems : Analyze via LC-MS/MS with isotopically labeled standards (e.g., BP-d10) in water/sediment .

- Toxicity endpoints : Assess endocrine disruption using in vitro assays (e.g., estrogen receptor binding) and in vivo models (e.g., zebrafish liver/kidney histopathology) .

Data Contradictions and Resolutions

- KOBu vs. NaOBu Reactivity : Computational and experimental data confirm that K coordination in the benzophenone-KOBu complex enables PET under visible light, unlike NaOBu .

- Benzophenone Carcinogenicity : While IARC classifies it as 2B (possible carcinogen), structural modifications (e.g., azetidinomethyl substitution) may mitigate risks by altering metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.